molecular formula C14H22N2O B5323092 N-(2-isopropyl-6-methylphenyl)-N'-propylurea

N-(2-isopropyl-6-methylphenyl)-N'-propylurea

Cat. No. B5323092
M. Wt: 234.34 g/mol
InChI Key: VPLBQFIBKUBQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)-N'-propylurea, also known as IPU, is a widely used herbicide in agriculture. It was first synthesized in the 1970s and has since been used to control weeds in various crops. IPU belongs to the family of phenylurea herbicides, which are known for their high efficacy and low toxicity.

Mechanism of Action

The mechanism of action of N-(2-isopropyl-6-methylphenyl)-N'-propylurea involves the inhibition of cell division in plants. This compound targets the microtubules in plant cells, which are responsible for cell division and growth. By disrupting the microtubules, this compound prevents the formation of new cells, leading to stunted growth and eventual death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to animals and humans. However, it can have negative effects on non-target plants and organisms. This compound can accumulate in soil and water, leading to potential environmental contamination. It can also affect the microbial communities in soil, which can have implications for soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

N-(2-isopropyl-6-methylphenyl)-N'-propylurea is a useful tool in plant physiology research due to its high efficacy and specificity. It allows researchers to study the effects of herbicides on plant growth and development in a controlled environment. However, this compound has limitations in terms of its environmental impact and potential for non-target effects. Researchers must take care to minimize the use of this compound and consider alternative methods when possible.

Future Directions

Future research on N-(2-isopropyl-6-methylphenyl)-N'-propylurea could focus on developing more environmentally friendly herbicides with similar efficacy. Additionally, studies could be conducted to better understand the effects of this compound on soil health and microbial communities. Finally, research could be conducted to explore the potential for this compound to be used in combination with other herbicides to improve efficacy and reduce environmental impact.
In conclusion, this compound is a widely used herbicide with a well-established mechanism of action. It has been extensively studied for its herbicidal properties and is a useful tool in plant physiology research. However, its potential environmental impact and non-target effects must be carefully considered. Future research could focus on developing more environmentally friendly herbicides and exploring the potential for this compound to be used in combination with other herbicides.

Synthesis Methods

The synthesis of N-(2-isopropyl-6-methylphenyl)-N'-propylurea involves the reaction between 2-isopropyl-6-methylaniline and propyl isocyanate. The reaction takes place in the presence of a catalyst and solvent. The yield of this compound is typically high, and the purity can be improved through recrystallization.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)-N'-propylurea has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. This compound is also used as a tool in plant physiology research to study the effects of herbicides on plant growth and development.

properties

IUPAC Name

1-(2-methyl-6-propan-2-ylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-9-15-14(17)16-13-11(4)7-6-8-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLBQFIBKUBQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=CC=C1C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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